Product packaging for Tris(2,3-dibromopropyl) phosphate(Cat. No.:CAS No. 126-72-7)

Tris(2,3-dibromopropyl) phosphate

Cat. No.: B041175
CAS No.: 126-72-7
M. Wt: 697.6 g/mol
InChI Key: PQYJRMFWJJONBO-UHFFFAOYSA-N
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Description

Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated organophosphate ester historically utilized as an effective flame retardant additive in plastics, textiles, and electronics. Its primary research value lies in two key areas: materials science, where it is studied for its mechanism of action in interrupting the combustion cycle by releasing bromine radicals in the gas phase, and environmental and toxicological sciences, where it serves as a model compound for investigating the impact and fate of halogenated flame retardants. TDBPP is a well-characterized compound of significant interest due to its documented properties as a persistent organic pollutant and a potent mutagen and carcinogen in model organisms. Researchers employ TDBPP to study its metabolic pathways, bioaccumulation potential, neurotoxic effects, and endocrine-disrupting capabilities, providing critical insights into the risk assessment of analogous industrial chemicals. This high-purity product is intended to support advanced analytical methods, in vitro toxicological assays, and studies aimed at developing safer alternative materials and remediation strategies for environmental contamination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Br6O4P B041175 Tris(2,3-dibromopropyl) phosphate CAS No. 126-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,3-dibromopropyl) phosphate
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InChI

InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2
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InChI Key

PQYJRMFWJJONBO-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br
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Molecular Formula

C9H15Br6O4P
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DSSTOX Substance ID

DTXSID5021413
Record name Tris(2,3-dibromopropyl) phosphate
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Molecular Weight

697.6 g/mol
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Physical Description

Tris(2,3-dibromopropyl) phosphate is a clear colorless to pale yellow viscous liquid. (NTP, 1992), Colorless liquid; mp = 5.5 deg C; [ICSC] Nearly colorless to pale yellow liquid; [HSDB], COLOURLESS VISCOUS LIQUID.
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Flash Point

greater than 234 °F (NTP, 1992), >112 °C, >110 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8 mg/L at 24 °C, Miscible with carbon tetrachloride, chloroform, and methylene chloride, Soluble in chloroform, Solubility in water, g/100ml at 20 °C: 0.063
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Density

2.27 at 77 °F (NTP, 1992) - Denser than water; will sink, 2.27 at 25 °C, Bulk density: 18.5 lb/gal, Relative density (water = 1): 2.27
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Vapor Pressure

0.00019 mmHg at 77 °F (NTP, 1992), 0.00019 [mmHg], 2.25X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.019
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Impurities

Impurities in tris(2,3-dibromopropyl) phosphate include 2,3-dibromopropanol, 1,2,3- tribromopropane and 1,2-dibromo-3-chloropropane.
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Color/Form

Viscous, pale yellow liquid, Dense, nearly colorless liquid, Crystals

CAS No.

126-72-7
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Record name 1-Propanol, 2,3-dibromo-, 1,1',1''-phosphate
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Melting Point

FP: 5.5 °C, 5.5 °C
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Analytical Methodologies for Tris 2,3 Dibromopropyl Phosphate Research

Extraction and Sample Preparation Techniques

Effective extraction and cleanup are fundamental steps to isolate TDBPP from complex sample matrices and remove interfering substances prior to instrumental analysis.

Solvent extraction is a primary technique for isolating TDBPP from solid and liquid samples. The choice of solvent is critical and depends on the sample matrix and the analytical method to follow.

Methanol (B129727) Extraction: Methanol is a commonly used solvent for extracting TDBPP. One established method involves extraction under reflux with methanol containing hydrochloric acid. nih.gov This approach has been validated across multiple laboratories for analyzing TDBPP in textile samples. nih.gov Another pretreatment method uses methanol extraction followed by a liquid-liquid partition step to separate the analyte. nih.gov

Ethyl Acetate (B1210297) Extraction: In efforts to improve safety, ethyl acetate has been successfully substituted for benzene, a carcinogenic solvent, in the extraction step for TDBPP from textile products. nih.gov This modification is part of a revised analytical method that also employs deuterated TDBPP (TDBPP-d15) as a surrogate standard for more accurate and sensitive quantification. nih.govresearchgate.net

Acetone (B3395972) Extraction: Acetone is another solvent used for TDBPP extraction, particularly under acidic conditions as specified in ISO 17881-2. jst.go.jp However, to avoid the acid decomposition of co-analyzed compounds like tris(1-aziridinyl) phosphine (B1218219) oxide (APO), methods have been developed that replace acetone with acetonitrile (B52724). jst.go.jpresearchgate.net

Solid-Phase Extraction (SPE): For aqueous samples, solid-phase extraction is an effective pre-concentration technique. google.com In one method, water samples are passed through a C18 solid-phase extraction cartridge to enrich the TDBPP. The compound is then eluted from the cartridge with acetonitrile, concentrated, and prepared for instrumental analysis. google.com

Table 1: Comparison of Solvent Extraction Methods for TDBPP
Solvent/MethodSample MatrixKey FeaturesReference
Methanol with HCl (Reflux)TextilesValidated in inter-laboratory studies for official method revision. nih.gov
Ethyl AcetateTextilesSafer alternative to benzene; used with surrogate standards for accuracy. nih.gov
Acetone (under acidic conditions)TextilesMethod specified in ISO 17881-2. jst.go.jp
Solid-Phase Extraction (C18) with Acetonitrile ElutionWaterEnriches TDBPP from aqueous samples for improved detection. google.com

Ultrasound-assisted extraction (UAE) is a modern technique that utilizes ultrasonic waves to enhance extraction efficiency. japsonline.com The process involves creating cavitation bubbles in the solvent, and their collapse near the sample matrix generates mechanical effects that disrupt cell walls and improve solvent penetration, leading to a faster and more efficient release of target compounds. japsonline.comnih.gov

While specific studies detailing UAE for TDBPP from textiles were not predominant, the technique has been widely applied for extracting various bioactive compounds from plant materials and pollutants from environmental samples. nih.govresearchgate.netnih.gov For instance, a method for analyzing polybrominated diphenyl ethers (PBDEs) in sediment samples used ultrasound-assisted leaching with acetone. researchgate.net The principles of UAE, such as optimizing solvent-to-solid ratio, sonication time, and temperature, are applicable to developing efficient extraction methods for TDBPP. japsonline.comnih.gov Its advantages include reduced extraction time and solvent consumption compared to traditional methods like Soxhlet or maceration extraction. nih.gov

After initial extraction, sample extracts often contain co-extracted matrix components that can interfere with instrumental analysis. restek.com Purification, or "cleanup," is therefore a critical step. Florisil, a registered trade name for a synthetic magnesium silicate, is widely used for this purpose. restek.comepa.govepa.gov

Florisil cleanup can be performed using traditional gravity-fed glass columns or, more commonly, pre-packed solid-phase extraction (SPE) cartridges. epa.govepa.gov These cartridges are effective for removing polar interferences from sample extracts. restek.com A pretreatment method for TDBPP analysis from textiles successfully established a purification step using a Florisil cartridge column following methanol extraction and liquid-liquid partition, achieving a recovery rate of approximately 100%. nih.gov

The general procedure involves loading the sample extract onto the Florisil cartridge and eluting the target analytes with a suitable solvent or solvent mixture, while the interfering compounds are retained on the adsorbent. epa.govepa.gov The choice of elution solvents, such as hexane, diethyl ether, or acetone, depends on the specific analytes and interferences. nih.gov The adsorptive capacity of Florisil can vary between batches, so standardization is sometimes necessary for reproducible results. epa.gov

Table 2: Florisil Cleanup Application
TechniquePurposeReported RecoveryReference
Florisil Cartridge ColumnPurification of TDBPP extract from textiles~100% nih.gov

Chromatographic and Spectrometric Techniques for TDBPP Detection and Quantification

Following extraction and purification, advanced analytical instruments are used for the selective detection and precise quantification of TDBPP.

Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of TDBPP. nih.govnih.gov The method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC, the sample extract is vaporized and separated into its components as it travels through a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. birmingham.ac.uk

For TDBPP analysis, GC/MS methods have been developed and validated for use in textile products. nih.govnih.gov These methods often use deuterated internal standards, such as TDBPP-d15, to ensure high accuracy and sensitivity. nih.govresearchgate.net An analytical method developed for TDBPP in textiles reported a detection limit of 0.3 µg/g and recovery rates between 66% and 108% in various curtain materials. nih.gov

A significant challenge in the analysis of TDBPP by GC/MS is its propensity for thermal decomposition at the high temperatures used in the GC injector and column. nih.govjst.go.jp Studies have shown that TDBPP can thermally decompose, particularly when using a splitless injection method, which can lead to inaccurate quantification and the appearance of multiple peaks in the chromatogram. nih.gov

To mitigate this issue, several approaches have been investigated:

Alternative Instrumentation: One study noted that thermal decomposition was observed with GC/MS using a capillary column but not with a gas chromatography/flame photometric detector (GC/FPD) using a direct injection method with a megabore column. nih.gov This suggests that the choice of instrumentation and injection technique is critical.

Modified GC Conditions: Researchers have attempted to minimize decomposition during GC/MS analysis by using an injection port with a quartz liner and by reducing the length of the analytical column to 15 meters. nih.gov These modifications helped in obtaining a single, more stable peak for TDBPP. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As an alternative to GC-based methods, LC-MS/MS has emerged. jst.go.jp This technique operates at lower temperatures, thus eliminating the risk of thermal decomposition and offering a robust method for analyzing TDBPP and other thermally labile flame retardants. jst.go.jp

Table 3: GC/MS Method Parameters and Performance for TDBPP
ParameterValue/FindingReference
Detection Limit0.3 µg/g nih.gov
Recovery in Curtain Material66-108% nih.gov
Calibration Curve Range0.5-8.0 µg/mL nih.gov
Primary ChallengeThermal decomposition in GC injector and column. nih.govjst.go.jp
Mitigation StrategyUse of quartz liner and shorter (15 m) column. nih.gov
Alternative TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). jst.go.jp

Gas Chromatography with Electron Capture Detector (GC/ECD)

Gas Chromatography with an Electron Capture Detector (GC/ECD) is a well-established technique for the analysis of halogenated compounds like Tris(2,3-dibromopropyl) phosphate (B84403). The ECD is highly sensitive to electrophilic substances, such as the bromine atoms in TDBPP, making it a suitable detector for trace-level analysis.

In practice, the sample is first extracted and cleaned up to remove interfering substances. The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. As the separated compounds exit the column, they enter the electron capture detector. The detector contains a radioactive source that emits beta particles, creating a steady current. When an electronegative compound like TDBPP passes through, it captures some of the electrons, causing a decrease in the current that is measured as a peak.

One of the challenges in the gas chromatographic analysis of TDBPP is its thermal lability. The compound can decompose at the high temperatures used in the GC injector and column. nih.gov This degradation can lead to inaccurate quantification and the appearance of multiple peaks from a single compound. To mitigate this, methods may employ specific injection techniques, such as cool on-column injection, or use shorter analytical columns to minimize the thermal stress on the analyte. nih.gov GC/ECD has been effectively used as a confirmatory analysis method after initial screening for bromine content. For instance, in studies of consumer products, items are first screened using X-ray fluorescence for bromine, and those with significant levels are then analyzed by GC/ECD to identify and quantify specific brominated flame retardants. researchgate.net

High Performance Liquid Chromatography with Diode Array Detector (HPLC/DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC/DAD) offers a viable alternative to GC-based methods, particularly for thermally unstable compounds like TDBPP. This method separates compounds in a liquid phase at or near ambient temperature, thus avoiding thermal degradation.

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation occurs as different components of the sample interact differently with the adsorbent. The Diode Array Detector measures the absorbance of the eluent across a wide range of wavelengths simultaneously. This provides a three-dimensional plot of absorbance, wavelength, and time, generating a comprehensive chromatographic and spectral profile of the analytes. phcog.commdpi.com

For the analysis of TDBPP, a reverse-phase HPLC method is typically used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The DAD can be set to a specific wavelength that provides maximum absorbance for TDBPP, thereby enhancing sensitivity. phcog.com The ability to record the full UV-Vis spectrum of a peak aids in compound identification and purity assessment. mdpi.com While specific applications for TDBPP are less documented than for other methods, the technique's suitability for non-volatile and thermally labile organophosphorus compounds is well-established. phcog.commdpi.comnih.gov

X-ray Fluorescence (XRF) for Bromine Content

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is frequently employed as a rapid screening tool to identify the presence of bromine in various samples, which serves as an indicator for the presence of brominated flame retardants (BFRs), including TDBPP. researchgate.netecocenter.org

The method works by irradiating a sample with high-energy X-rays. This causes electrons in the atoms of the sample to be ejected from their inner shells. Electrons from higher energy shells then fall into the vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated. By measuring the energy and intensity of these fluorescent X-rays, the presence and concentration of elements can be determined.

High Definition X-ray Fluorescence (HD XRF) provides greater sensitivity, with detection limits in the low parts-per-million (ppm) range for elements like bromine. ecocenter.org Studies have shown that detecting bromine at levels above 400 ppm can infer the presence of halogenated flame retardants. ecocenter.org XRF is particularly useful for screening consumer products like electronics and furniture foam, allowing for quick identification of items that likely contain BFRs. researchgate.net These pre-screened samples can then be subjected to more specific chromatographic techniques for confirmation and quantification of the exact brominated compounds present. researchgate.netecocenter.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become a preferred method for the determination of TDBPP and other organophosphate flame retardants in complex matrices such as environmental and biological samples. nih.govresearchgate.netgoogle.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The LC separates the target analytes from the sample matrix. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the first mass analyzer, which selects the precursor ion (the molecular ion of TDBPP). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer.

This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, allowing for very low detection limits. nih.govgoogle.com For instance, a method using ultra-high-pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been developed for the determination of TDBPP in water samples, which can distinguish the analyte from instrumental background contamination. nih.gov The use of deuterated internal standards, such as TDBPP-d15, can further improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.gov

Method Validation Parameters (e.g., Limit of Detection, Recovery, Reproducibility)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. globalresearchonline.net Key parameters evaluated include the limit of detection (LOD), limit of quantitation (LOQ), recovery, precision (repeatability and reproducibility), and linearity. globalresearchonline.netdemarcheiso17025.com

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Recovery : The percentage of the true concentration of a substance that is recovered during the analytical procedure. It assesses the accuracy of the method.

Reproducibility and Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Reproducibility refers to the ability of the method to produce consistent results across different laboratories, analysts, or instruments. nih.gov It is often expressed as the relative standard deviation (RSD).

Studies developing and validating methods for TDBPP have reported a range of performance characteristics. For example, a GC-MS method for textile products reported an LOD of 0.3 µg/g and recoveries between 66-108% with an RSD of 1.2-10.2%. nih.gov Another study for TDBPP in textiles using GC-MS after extraction reported detection limits of 8 µg/g with acceptable accuracy (70-120%) and reproducibility (<15%). nih.gov A method for TDBPP analysis by GC with a flame photometric detector (GC/FPD) established a detection limit of 1.0 μg/mL and a recovery rate of approximately 100%. nih.gov An LC-MS/MS method for analyzing flame retardants in urine demonstrated low detection limits (0.05 to 0.16 ng/mL) and good recovery (90-113%) and imprecision (2-8%). cdc.gov

Passive Sampling Techniques for Environmental Monitoring

Passive sampling is an innovative approach for monitoring contaminants like TDBPP in the environment, particularly in aquatic systems. nih.govunit.no These techniques offer several advantages over traditional grab sampling, which only provides a snapshot of contaminant levels at a single point in time. youtube.com Passive samplers, in contrast, accumulate contaminants over an extended deployment period, yielding a time-weighted average (TWA) concentration. normandata.eu This is especially valuable for detecting sporadic pollution events and for assessing long-term exposure. youtube.com

Passive samplers work by the diffusion of chemicals from the environment into a receiving phase within the sampler device. For hydrophobic organic compounds like TDBPP, samplers made of silicone rubber or semi-permeable membrane devices (SPMDs) are commonly used. nih.govyoutube.com The amount of TDBPP accumulated in the sampler over time can be related to the freely dissolved concentration in the water, which is the most bioavailable fraction. researchgate.netnormandata.eu

Research has successfully used silicone rubber passive samplers to detect TDBPP in Arctic rivers at concentrations ranging from 100 to 200 pg/L. nih.govunit.no This demonstrates the ability of passive samplers to achieve very low detection limits due to their ability to concentrate chemicals from large volumes of water over time. youtube.com The development of polymer-water partition coefficients (Kpw) for specific sampler materials is essential for accurately calculating the TWA concentrations from the amount of analyte captured in the sampler. nih.govunit.no

Comparative Studies and Analogous Compounds

Comparison of TBPP with Related Organophosphate Flame Retardants (OPFRs)

Tris(2,3-dibromopropyl) phosphate (B84403) (TBPP) is a member of the broad class of organophosphate flame retardants (OPFRs). These compounds are characterized by a central phosphate core with three organic substituents. The properties and toxicological profiles of OPFRs can vary significantly based on the nature of these organic groups, which can be alkyl, aryl, or halogenated.

OPFRs are generally used as additive flame retardants, meaning they are physically mixed with the polymer matrix rather than being chemically bonded. This can lead to their leaching from consumer products over time. While the demand for some brominated and chlorinated flame retardants has seen a decline in North America and Western Europe, it is on the rise in other parts of the world. wikipedia.org

Here, we compare TBPP with three other prominent OPFRs: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), Tris(2-chloroethyl) phosphate (TCEP), and Triphenylphosphate (TPhP).

TDCPP, also known as "chlorinated tris," is structurally similar to TBPP, with chlorine atoms replacing the bromine atoms on the propyl chains. wikipedia.orgwikipedia.org It has been widely used as a flame retardant in polyurethane foams for furniture, automotive applications, and some baby products, particularly after the phase-out of pentabromodiphenyl ether (PentaBDE). wikipedia.org

Key Comparative Points:

Structural Similarity: Both TBPP and TDCPP are halogenated organophosphates. TDCPP is manufactured from epichlorohydrin (B41342) and phosphorus oxychloride. nih.gov

Toxicity: TDCPP is considered a suspected carcinogen. wikipedia.org The state of California has listed it as a chemical known to cause cancer. wikipedia.org While some in vitro and in vivo studies suggest TDCPP is a less potent genotoxicant than TBPP, this structural analogy supports the evidence for its genotoxicity. ct.gov The metabolite of TDCPP, 1,3-dichloro-2-propanone, has been shown to be a direct-acting mutagen. nih.gov

Environmental Presence: TDCPP has been detected in indoor dust samples, with concentrations in some U.S. homes ranging from a median of 1.6 ppm to a maximum of 101 ppm. ct.gov Due to its lower vapor pressure, its detection in air is less frequent compared to other OPFRs like TCEP. wikipedia.org

Human Exposure: Like TBPP, exposure to TDCPP can occur through ingestion of contaminated dust, particularly for infants and young children who have more hand-to-mouth contact and spend more time near the floor. wikipedia.org TDCPP and its metabolite, bis(1,3-dichloropropyl) phosphate (BDCPP), have been detected in human tissues, including semen, fat, and breast milk, as well as in urine. wikipedia.org

TCEP is another chlorinated OPFR that has been used in a variety of applications, including plastics, textiles, and electronics. researchgate.net

Key Comparative Points:

Neurotoxicity: Studies on the nematode Caenorhabditis elegans have shown that TCEP can induce locomotor deficits and dopaminergic degeneration, suggesting potential neurotoxic effects. nih.gov

Environmental Contamination: TCEP has been detected in various environmental compartments. For instance, in a study of drinking water in China, TCEP was found at a concentration of 134.44 ng/L. nih.gov

Stability: TCEP is a potent, versatile, and relatively stable reducing agent in many aqueous solutions, more so than dithiothreitol (B142953) (DTT) in some contexts. thermofisher.com However, it is not particularly stable in phosphate buffers. thermofisher.com

TPhP is an aryl phosphate, differing from TBPP, TDCPP, and TCEP in that it contains non-halogenated aromatic (phenyl) groups instead of halogenated alkyl groups. It is used as both a flame retardant and a plasticizer.

Key Comparative Points:

Structural Class: TPhP belongs to the aryl organophosphate subclass. mdpi.com

Environmental Fate: The stability of aryl OPFRs like TPhP is generally greater than that of halogenated and alkyl OPFRs. mdpi.com

Degradation: Studies on the degradation of OPFRs have shown that factors like steric and electrostatic fields influence their breakdown. nih.gov

Interactive Table: Comparison of OPFRs

FeatureTris(2,3-dibromopropyl) phosphate (TBPP)Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Tris(2-chloroethyl) phosphate (TCEP)Triphenylphosphate (TPhP)
Abbreviation TBPPTDCPPTCEPTPhP
Class Halogenated Alkyl OPFRHalogenated Alkyl OPFRHalogenated Alkyl OPFRAryl OPFR
Primary Use Flame Retardant (historically in textiles) inchem.orgwell-labs.comFlame Retardant (polyurethane foam) wikipedia.orgFlame Retardant, Plasticizer researchgate.netFlame Retardant, Plasticizer
Key Toxicity Concern Carcinogenicity, Genotoxicity industrialchemicals.gov.auCarcinogenicity, Genotoxicity wikipedia.orgct.govNeurotoxicity nih.govEndocrine Disruption (potential)
Structural Feature Brominated propyl chainsChlorinated propyl chains wikipedia.orgChlorinated ethyl chainsPhenyl groups

Comparative Toxicological Assessments of TBPP and its Metabolites (e.g., Bis(2,3-dibromopropyl) phosphate)

TBPP is readily absorbed and rapidly metabolized in the body. industrialchemicals.gov.au A key metabolite is bis(2,3-dibromopropyl) phosphate. Comparative genotoxicity studies have been conducted to understand whether the metabolites are the primary active toxic agents.

Studies using the Salmonella/microsome assay showed that TBPP itself is activated to mutagens. nih.gov The addition of liver microsomes significantly increased its mutagenicity. nih.gov However, when bis(2,3-dibromopropyl)phosphate and other potential metabolites were tested in the same systems, their genotoxic responses did not indicate that they were the proximate or ultimate reactive metabolites of TBPP in liver-derived activation systems. nih.gov This suggests that the reactive intermediates formed directly from TBPP are sufficiently stable to travel to and interact with cellular targets like DNA. nih.gov

In vivo, TBPP-derived metabolites have been shown to covalently bind to proteins and DNA. industrialchemicals.gov.au The primary target organ for toxicity following ingestion is the kidney, where TBPP has been shown to cause benign and malignant tumors in both rats and mice. industrialchemicals.gov.au

Structure-Activity Relationship Studies for Toxicity and Environmental Fate

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or environmental fate. For OPFRs, these studies are crucial for predicting the properties of new and existing compounds and for understanding their mechanisms of action.

Key Findings from SAR Studies:

Degradation: Quantitative structure-activity relationship (QSAR) models have been developed to predict the degradation rates of OPFRs. nih.gov For degradation during supercritical water oxidation, these models have shown that factors like the hydrophobic, steric, and electrostatic fields of the molecule are influential. nih.gov Specifically, the hydrophobic field was found to be the most influential, followed by the steric and then the electrostatic fields in one model. nih.gov

Toxicity: The type of substituent on the phosphate core is a major determinant of toxicity. Halogenated OPFRs, such as TBPP and TDCPP, are often associated with genotoxicity and carcinogenicity. The halogen atoms can be involved in metabolic activation to reactive intermediates that bind to DNA.

Binding Interactions: Molecular docking and dynamics simulations have been used to explore the binding of OPFRs to biological targets like the tumor suppressor protein p53. These studies have indicated that hydrogen bonds and hydrophobic interactions are the dominant forces in these interactions. researchgate.net

Environmental Fate: The physicochemical properties of OPFRs, which are dictated by their structure, influence their environmental distribution. For example, properties like the octanol-water partition coefficient (Kow) affect their potential for bioaccumulation. nih.gov The stability of the ester bonds in OPFRs to hydrolysis is a key factor in their environmental persistence. Aryl-phosphate bonds (as in TPhP) are generally more stable than alkyl-phosphate bonds.

Interactive Table: Structure-Activity Insights for OPFRs

Structural FeatureInfluence on ToxicityInfluence on Environmental Fate
Halogenation (e.g., Br, Cl) Often increases genotoxicity and carcinogenicity through metabolic activation.Can influence persistence and bioaccumulation potential.
Alkyl vs. Aryl Groups Aryl phosphates may have different toxicological targets (e.g., endocrine disruption) compared to the carcinogenic potential of some halogenated alkyl phosphates.Aryl phosphates are generally more stable and resistant to degradation than alkyl phosphates. mdpi.com
Hydrophobicity (related to Kow) Influences bioavailability and distribution in the body.High hydrophobicity can lead to greater partitioning into sediment and biota, increasing bioaccumulation potential. nih.gov
Steric and Electrostatic Fields Affects binding affinity to biological receptors and enzymes. nih.govInfluences rates of abiotic and biotic degradation. nih.gov

Regulatory Science and Risk Assessment of Tris 2,3 Dibromopropyl Phosphate

International and National Regulatory Frameworks

The regulation of TDBPP has been addressed at both international and national levels, reflecting a global consensus on its potential hazards.

International Frameworks:

The Rotterdam Convention: TDBPP is listed in Annex III of the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. wikipedia.org This listing means that international trade of TDBPP is subject to the PIC procedure, requiring exporting countries to notify importing countries of its hazardous nature. This ensures that countries have the information they need to make informed decisions about allowing its importation.

National Frameworks:

United States (Consumer Product Safety Commission - CPSC): In a landmark decision in 1977, the U.S. CPSC banned the sale of children's garments containing TDBPP. well-labs.comwikipedia.org This action was a direct result of mounting scientific evidence of its carcinogenicity.

European Union (EU): Within the EU, TDBPP is subject to restrictions under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu Specifically, Annex XVII of REACH restricts the use of TDBPP in textile articles, such as garments and undergarments, that are intended to come into contact with the skin. industrialchemicals.gov.au Furthermore, the EU Ecolabel for furniture stipulates that TDBPP must not be intentionally added to these products. europa.eu While not individually listed under the EU's Persistent Organic Pollutants (POPs) Regulation, this regulation does cover other brominated flame retardants. europa.eu

Other Nations: Several other countries have also taken regulatory action against TDBPP. Japan prohibits its use in various textile products, and Australia had previously banned its use in clothing. industrialchemicals.gov.au

Risk Assessment Methodologies for TDBPP Exposure

The risk assessment for TDBPP has generally followed a structured, four-step process to characterize the potential adverse health effects associated with exposure.

Future Research Directions for Tris 2,3 Dibromopropyl Phosphate

Elucidation of Non-Carcinogenic Toxicities

Although the carcinogenicity of TDBPP is well-established, its non-carcinogenic toxic effects are less understood. nih.gov Animal studies have identified the kidney as a primary target organ for toxicity following both oral and dermal exposure. industrialchemicals.gov.auwho.int However, the precise mechanisms of this nephrotoxicity remain to be fully elucidated. inchem.org Further research is needed to investigate other potential systemic effects and to determine the dose-response relationships for these non-cancer endpoints. The potential for reproductive toxicity is another area requiring more definitive research, as available data from repeat-dose studies have been inconclusive. industrialchemicals.gov.au

Long-Term Human Health Effects and Chronic Exposure Studies

There is a significant lack of data on the long-term health effects of chronic, low-level TDBPP exposure in humans. industrialchemicals.gov.au While animal studies provide a basis for concern, direct epidemiological studies are needed to evaluate the risks to human populations that may have been or continue to be exposed. nih.gov This includes individuals who wore TDBPP-treated clothing in the past, as well as those who may be exposed through contact with older consumer products or contaminated environments. nih.govhealthvermont.gov Such studies are critical for understanding the full spectrum of potential health outcomes associated with this compound.

Advanced Biomonitoring and Exposure Assessment Techniques

Developing more sensitive and specific biomonitoring methods is crucial for accurately assessing human exposure to TDBPP. The metabolite 2,3-dibromo-1-propanol (B41173) has been detected in the urine of children who wore treated pajamas, providing a potential biomarker of exposure. nih.gov However, more advanced techniques are needed to detect low levels of TDBPP and its metabolites in various biological matrices. This will enable more accurate quantification of exposure and a better understanding of the compound's pharmacokinetics in humans.

Development of Novel Analytical Methods for Trace Detection

The detection of TDBPP in environmental samples, often at very low concentrations, presents an analytical challenge. nih.gov While methods like gas chromatography/mass spectrometry (GC/MS) are used, issues such as thermal decomposition of the compound during analysis can affect accuracy. nih.gov Research into novel analytical methods, such as those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can offer improved sensitivity and reliability. researchgate.net The development of techniques that prevent the decomposition of TDBPP and its related compounds during analysis is essential for accurate environmental monitoring and risk assessment. nih.govresearchgate.net Furthermore, passive sampling techniques using materials like silicone rubber are showing promise for quantifying freely dissolved concentrations of TDBPP in water, which can be crucial for assessing its bioavailability. nih.gov

Q & A

Q. What are the validated analytical techniques for quantifying TDBPP in environmental and biological matrices?

Utilize high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS) for sensitive quantification. Sample preparation should include solid-phase extraction (SPE) for environmental water samples or liquid-liquid extraction for biological tissues. Calibration standards must account for matrix effects, and deuterated internal standards (if available) improve accuracy. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) or high-resolution MS .

Q. What safety protocols are critical for handling TDBPP in laboratory settings?

Establish a regulated area with local exhaust ventilation. Use nitrile gloves, chemical-resistant aprons, and sealed goggles. Store in airtight containers at 2–30°C, segregated from strong acids/bases. For spills, evacuate unprotected personnel, use HEPA-filter vacuums, and decontaminate with alkaline solutions (e.g., 10% sodium bicarbonate). Mandatory training in OSHA 1910.156 firefighting protocols is required if combustion risks exist .

Q. How does TDBPP interact with common laboratory materials?

Avoid contact with polypropylene or polyethylene containers due to potential leaching. Glass or PTFE-lined containers are preferred. TDBPP reacts exothermically with strong acids (e.g., HCl) and bases (e.g., NaOH), releasing toxic bromine vapors. Compatibility testing under controlled conditions is recommended before large-scale experiments .

Q. What carcinogenic risks are associated with TDBPP exposure?

Classified as a Group 2A probable human carcinogen (IARC). Chronic exposure in rodents induces hepatic, renal, and forestomach tumors. Implement ALARA (As Low As Reasonably Achievable) principles, with biological monitoring for urinary metabolites (e.g., bis(2,3-dibromopropyl) phosphate). Institutional review boards must approve in vivo studies .

Advanced Research Questions

Q. How can contradictory data on TDBPP’s environmental persistence be resolved?

Conduct compartment-specific studies: measure hydrolysis rates (pH 4–9, 25–50°C), photodegradation under UV/VIS light, and biodegradation using OECD 301B assays. Use isotopically labeled TDBPP to track transformation products. Model partitioning coefficients (logKOW = 3.71) against field data to reconcile lab-field discrepancies .

Q. What experimental designs optimize TDBPP degradation in polymer matrices?

Employ pyrolysis-GC/MS at 450–700°C in inert (He) and oxidative (air) atmospheres to map decomposition pathways. Compare activation energies (via TGA/DSC) between pure TDBPP and polymer-composite forms. Quantify HBr and phosphorus oxide emissions using FTIR spectroscopy. Postulate mechanisms using DFT calculations for radical intermediates .

Q. How can metabolic pathways of TDBPP in mammalian systems be elucidated?

Administer <sup>14</sup>C-labeled TDBPP orally or dermally to rodent models. Analyze plasma, urine, and feces via LC-MS/MS for phase I metabolites (e.g., bis(2,3-dibromopropyl) phosphate) and phase II conjugates (glucuronides). Liver microsome assays with CYP450 inhibitors (e.g., ketoconazole) identify key enzymatic pathways. Correlate metabolite profiles with histopathological findings .

Q. What methodologies differentiate TDBPP from co-occurring organophosphate esters (OPEs) in complex samples?

Use orthogonal chromatography: hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS for polar metabolites, and reversed-phase LC for parent compounds. Apply non-targeted screening with fragmentation libraries (e.g., NIST) and prioritize ions at m/z 697.61 (M+H<sup>+</sup>). Confirm via isotopic pattern matching for bromine (1:1:1 for <sup>79</sup>Br/<sup>81</sup>Br) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using multiple detection methods (e.g., GC-MS vs. LC-MS) and spike-and-recovery experiments in representative matrices.
  • Thermal Studies : Control for secondary reactions by varying heating rates (5–20°C/min) and using inert liners in pyrolysis chambers .
  • Ecotoxicology : Combine OECD 207 (earthworm) and OECD 201 (algae) tests to assess terrestrial/aquatic toxicity, given TDBPP’s higher sensitivity to terrestrial organisms (RQ >1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.